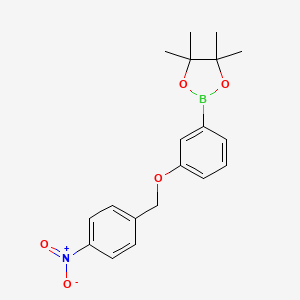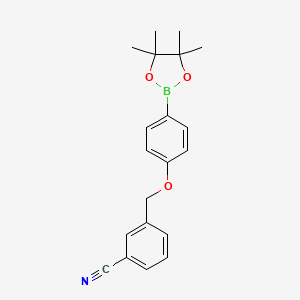
Disodium;1-ethenoxyperoxydodecane;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;1-ethenoxyperoxydodecane;sulfate is a chemical compound that falls under the category of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a solid or between two liquids. This compound is particularly known for its excellent cleansing, foaming, emulsifying, wetting, permeating, dispersing, solubilizing, and foam-stabilizing abilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of disodium;1-ethenoxyperoxydodecane;sulfate typically involves a sulfated reaction through a continuous reactor, such as a falling film reactor. In this process, ethylene dicocamide PEG reacts with sulfur trioxide, followed by neutralization with sodium hydroxide to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using similar continuous reactor systems to ensure a consistent and high-quality product. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;1-ethenoxyperoxydodecane;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Disodium;1-ethenoxyperoxydodecane;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell permeability and facilitate the uptake of nutrients and other compounds.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of drugs and improve their therapeutic efficacy.
Industry: Widely used in the production of detergents, cosmetics, and personal care products due to its excellent cleansing and foaming properties
Wirkmechanismus
The mechanism of action of disodium;1-ethenoxyperoxydodecane;sulfate involves its ability to reduce surface tension, thereby allowing it to interact with and disrupt the structure of various substances. This compound targets molecular pathways involved in surface interactions, such as those between lipids and proteins, to exert its effects. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium ethylene dicocamide PEG disulfate: A related compound with similar surfactant properties but different synthetic routes and applications
Uniqueness
Disodium;1-ethenoxyperoxydodecane;sulfate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability in various pH conditions and superior foaming capabilities. These characteristics make it particularly suitable for specialized applications in both scientific research and industrial processes .
Eigenschaften
IUPAC Name |
disodium;1-ethenoxyperoxydodecane;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3.2Na.H2O4S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2;;;1-5(2,3)4/h4H,2-3,5-14H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAQDXXGPPCMG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOOOC=C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Na2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

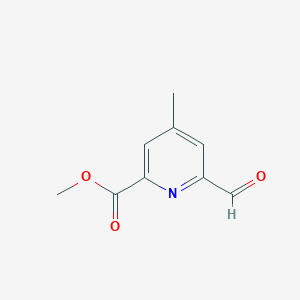
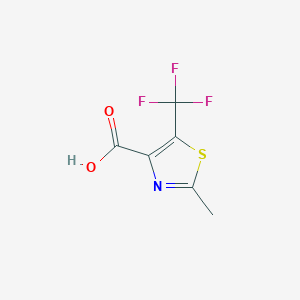
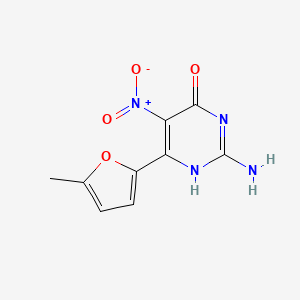
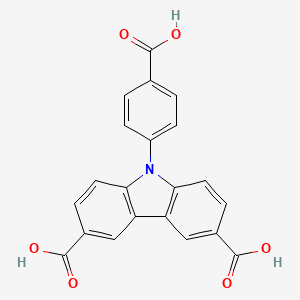
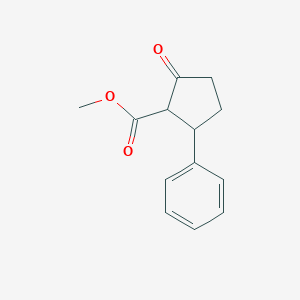
![2-amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8246525.png)


![5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B8246541.png)

